Biguanidinium-porphyrin
Description
Structure
2D Structure
Properties
Molecular Formula |
C46H36ClN9 |
|---|---|
Molecular Weight |
750.3 g/mol |
IUPAC Name |
1-carbamimidoyl-3-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenyl]guanidine;hydrochloride |
InChI |
InChI=1S/C46H35N9.ClH/c47-45(48)55-46(49)50-32-18-16-31(17-19-32)44-39-26-24-37(53-39)42(29-12-6-2-7-13-29)35-22-20-33(51-35)41(28-10-4-1-5-11-28)34-21-23-36(52-34)43(30-14-8-3-9-15-30)38-25-27-40(44)54-38;/h1-27,51,54H,(H6,47,48,49,50,55);1H |
InChI Key |
MUYPRIGNZFQERL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)NC(=N)NC(=N)N)C=C4)C9=CC=CC=C9)N3.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Biguanidinium Porphyrin Constructs
Foundation of Porphyrin Synthesis and Functionalization
The creation of the porphyrin core is the vital first step upon which subsequent modifications depend. Chemists have developed several reliable methods for forming this tetrapyrrolic macrocycle, with further techniques available to chemically alter the structure after its initial synthesis.
Macrocyclic Ring Formation Strategies (e.g., Rothemund, Adler-Longo variations)
The synthesis of meso-tetrasubstituted porphyrins is most commonly achieved through the acid-catalyzed condensation of pyrrole (B145914) with an aldehyde. This general approach has several variations, with the Rothemund and Adler-Longo methods being foundational.
The Rothemund reaction , first reported by Paul Rothemund in 1936, involves the condensation of four pyrrole molecules with four aldehyde molecules in a sealed tube at high temperatures and pressures. Current time information in Bangalore, IN. While pioneering, this method often suffers from harsh conditions and low yields, sometimes as low as 5% for compounds like meso-tetraphenylporphyrin. beilstein-journals.org
A significant improvement came with the Adler-Longo method , developed in the 1960s. This variation is conducted in open air, typically using a high-boiling organic acid like propionic or acetic acid as both the solvent and catalyst. beilstein-journals.orggoogle.com The reaction is refluxed at the solvent's boiling point (e.g., ~141 °C for propionic acid), allowing for the in-situ oxidation of the porphyrinogen (B1241876) intermediate to the final aromatic porphyrin. beilstein-journals.org While yields are improved over the original Rothemund conditions, typically in the 10-30% range, this method can produce significant tar-like byproducts, complicating purification. beilstein-journals.orgnih.gov
These methods form the basis for many modern synthetic routes, including the Lindsey synthesis, which further refines the process by separating the condensation and oxidation steps for milder conditions and often higher yields. google.comnih.gov
| Method | Typical Conditions | Advantages | Disadvantages | Typical Yield |
| Rothemund | Pyrrole, Aldehyde, Pyridine in a sealed tube, ~150-220 °C, 24h+ | Foundational method | Harsh conditions, low yields, limited substrate scope | < 5-10% |
| Adler-Longo | Pyrrole, Aldehyde, in refluxing propionic or acetic acid, open to atmosphere | Simpler setup, improved yields over Rothemund, one-pot procedure | High temperatures, formation of tar-like byproducts, difficult purification | 10-30% |
Post-Synthetic Modification and Derivatization Techniques
Once the porphyrin macrocycle is formed, its periphery can be chemically altered to introduce new functional groups. This approach, known as post-synthetic modification (PSM), is a powerful tool for creating complex porphyrin derivatives without having to carry potentially sensitive functional groups through the initial macrocycle formation.
PSM can involve a wide range of organic reactions. For example, porphyrins bearing reactive groups like carboxylic acids can be activated and coupled with other molecules. nih.gov A common strategy involves the synthesis of a porphyrin with a specific functional handle, such as an amino or nitro group, which can then be used in subsequent reactions. For instance, a meso-aminoporphyrin can serve as a nucleophile, or a meso-nitroporphyrin can be reduced to the corresponding amine, providing a key intermediate for further derivatization.
Another powerful PSM technique is nucleophilic aromatic substitution (SNAr) on highly activated porphyrins, such as meso-tetrakis(pentafluorophenyl)porphyrin. The electron-withdrawing nature of the pentafluorophenyl groups makes the para-fluorine atoms susceptible to substitution by various nucleophiles, allowing for the attachment of diverse functionalities. rsc.org
Methodologies for Integrating Biguanidinium Units
The attachment of the highly basic and positively charged biguanidinium group to a porphyrin core requires specific synthetic strategies. These can be broadly classified by whether the biguanide (B1667054) is added after the porphyrin is made (divergent) or if the porphyrin is built from precursors already containing the biguanide moiety (convergent).
Direct Coupling and Amidation Reactions for Biguanidinium Attachment
The most direct documented method for synthesizing a biguanidinium-porphyrin involves the reaction of a pre-formed aminoporphyrin with a guanylating agent. Specifically, a mono-aminoporphyrin can be converted into its corresponding biguanidinium derivative. acs.org This reaction proceeds by treating the protonated aminoporphyrin with sodium dicyanamide (B8802431) at elevated temperatures. acs.orgirb.hr The amine group of the porphyrin acts as a nucleophile, attacking the cyano group of the dicyanamide to form the biguanidinium linkage.
This transformation is a key example of a post-synthetic modification where the core functionality is installed late in the synthetic sequence. While amidation reactions are a common method for linking molecules, the formation of the biguanide from a primary amine and dicyanamide is a specific type of addition-cyclization reaction.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |
| Monoaminoporphyrin | Sodium Dicyanamide | DMF/Isopropanol | 90 °C | 61% | acs.orgirb.hr |
Convergent and Divergent Synthetic Approaches
The synthesis of complex molecules like biguanidinium-porphyrins can be planned using two main strategies: convergent and divergent synthesis.
A divergent synthesis starts from a common core structure, which is then elaborated outwards in a series of reactions to create a library of related compounds. nih.gov The synthesis of this compound from a monoaminoporphyrin is a classic example of a divergent approach. acs.orgirb.hr The porphyrin macrocycle is the central core, and the biguanidinium group is attached in a subsequent step. This strategy is efficient if the core porphyrin is readily accessible and the final functionalization step is high-yielding.
A convergent synthesis , in contrast, involves preparing different fragments of the final molecule separately. nih.gov These fragments are then coupled together in the final stages of the synthesis. For a this compound, a convergent approach would theoretically involve synthesizing an aldehyde or pyrrole derivative that already contains a protected biguanidinium group. These functionalized precursors would then be used in a standard porphyrin-forming reaction, such as the Lindsey or Adler-Longo method. While this strategy can be advantageous for ensuring the purity of the final product, it can be hampered by the challenge of creating stable, functionalized precursors that are compatible with the conditions of macrocycle formation. nih.gov To date, the divergent approach is the documented method for the specific synthesis of this compound. acs.orgirb.hr
Advanced and Controlled Synthetic Protocols
Beyond the classic solution-phase methods, advanced synthetic protocols have been developed to offer greater control, improved efficiency, and access to novel porphyrin-based materials.
Solid-phase synthesis is a powerful technique where the porphyrin or its precursors are attached to a solid support, such as a resin. google.com Reactions are carried out on the resin-bound molecule, and excess reagents and byproducts are simply washed away. This greatly simplifies purification. For example, porphyrin-peptide conjugates have been synthesized by building the porphyrin directly onto a resin-bound peptide. mdpi.com This method allows for the controlled construction of complex bioconjugates with high purity.
Mechanochemistry offers a green and solvent-free alternative to traditional synthesis. researchgate.net This technique uses mechanical force, such as ball milling, to initiate chemical reactions between solid reagents. researchgate.netnih.gov The acid-catalyzed condensation of pyrrole and aldehydes to form porphyrins has been successfully achieved using mechanochemical methods, often in a two-step process involving condensation followed by oxidation. researchgate.netnih.gov This approach avoids the use of large volumes of hazardous solvents and can prevent the formation of tar-like byproducts, simplifying purification. researchgate.net
Solid-Phase Synthesis Techniques for Porphyrin Conjugates
Solid-phase synthesis (SPS) has emerged as a powerful and efficient technique for the construction of complex molecular architectures, including porphyrin conjugates. nih.gov This methodology involves attaching a molecule to an insoluble resin support and carrying out a sequence of reactions, with the key advantage that excess reagents and byproducts can be easily washed away after each step. d-nb.info This simplifies purification and allows for the construction of highly pure products.
A significant advancement in this area is the direct, modular construction of the porphyrin ring on a resin-bound substrate, such as a peptide. d-nb.infopolyu.edu.hk This approach avoids the often tedious and low-yielding synthesis of pre-functionalized porphyrin building blocks. polyu.edu.hkresearchgate.net In a typical protocol, simple precursors like dipyrromethanes and aldehydes are reacted directly with the peptide anchored to the solid support. polyu.edu.hk This strategy has been successfully employed to create mono-, cis/trans-di-, and trivalent porphyrin-peptide conjugates in a highly controllable manner. polyu.edu.hkresearchgate.net
Alternatively, porphyrins can be tethered to biomacromolecules like oligonucleotides (ONs) and peptides using pre-synthesized porphyrin building blocks. nih.gov For oligonucleotide synthesis, porphyrin-modified phosphoramidites are commonly used in standard automated solid-phase protocols. nih.gov For peptides, conjugation often relies on the native functional groups of amino acid side chains, such as amines and thiols. nih.govnsf.gov Bioorthogonal reactions, including copper-catalyzed alkyne-azide cycloaddition (CuAAC), also known as "click chemistry," provide a highly efficient and specific method for linking porphyrins to substrates on a solid phase. nih.govbeilstein-journals.org
Table 1: Comparison of Solid-Phase Synthesis (SPS) Strategies for Porphyrin Conjugates
| Synthesis Strategy | Core Principle | Common Building Blocks | Target Conjugates | Key Advantages |
| Direct On-Resin Construction | The porphyrin macrocycle is built stepwise on the resin-bound substrate. polyu.edu.hk | Aldehydes, Dipyrromethanes. polyu.edu.hk | Porphyrin-Peptide Conjugates. researchgate.net | Avoids pre-synthesis of porphyrin building blocks; enables multivalent and diversity-oriented synthesis. polyu.edu.hk |
| Porphyrin Building Block Incorporation | A pre-synthesized, functionalized porphyrin is coupled to the growing chain on the resin. nih.gov | Porphyrin-phosphoramidites, Porphyrin-carboxylic acids. nih.gov | Porphyrin-Oligonucleotides, Porphyrin-Peptides. nih.gov | Utilizes established SPS chemistries; compatible with automated synthesizers. nih.gov |
| Post-Synthesis Conjugation | The porphyrin is attached to the substrate after its synthesis on the solid support is complete. nih.gov | Azido-porphyrins, Alkyne-functionalized substrates. beilstein-journals.org | Porphyrin-DNA, Porphyrin-Peptides. nih.govbeilstein-journals.org | High efficiency and specificity of ligation via "click chemistry". beilstein-journals.org |
Polymer-Supported Synthesis for Selectivity Control
Polymer-supported synthesis offers a strategic advantage for controlling selectivity in porphyrin synthesis, particularly in preventing the formation of undesired, multiply-substituted products. msu.edu By anchoring one of the reactants to a polymeric backbone, its effective concentration is controlled, and statistical scrambling that leads to a mixture of products is minimized. msu.edu This technique is especially valuable for the synthesis of mono-substituted tetraarylporphyrins, which are crucial building blocks for more complex structures. msu.edu
The methodology can be implemented using either insoluble or soluble polymer supports.
Insoluble Supports: A common approach involves attaching a substituted benzaldehyde (B42025) to an insoluble polymer, such as polystyrene/divinyl benzene (B151609) cross-linked beads. msu.edu When this polymer-bound aldehyde is reacted with pyrrole and an excess of a different, unbound aldehyde (like benzaldehyde), the major products are the desired mono-substituted porphyrin (which remains attached to the polymer) and a tetraphenylporphyrin (B126558) byproduct in the solution phase. msu.edu The polymer-bound product can be easily separated by simple filtration, and the target molecule is then cleaved from the resin. msu.edu
Soluble Supports: Soluble polymers, such as polyethylene (B3416737) glycol (PEG), can also be used. cdnsciencepub.com This allows the reaction to proceed in a homogeneous phase, which can be monitored using standard techniques like ¹H NMR. msu.edu The polymer-bound porphyrin is then separated from low molecular weight byproducts and excess reagents through methods like selective precipitation or ultrafiltration. cdnsciencepub.com
Beyond simplifying purification, polymer supports can also function as platforms for creating advanced catalytic systems. chinesechemsoc.org For instance, manganese porphyrin catalysts have been tethered to polymer supports via peptide linkers, leading to catalysts with enhanced selectivity and stability. diva-portal.org In more integrated systems, porphyrin units can be copolymerized to form sidechain metallopolymers, where the polymer backbone precisely controls the location and interaction of catalytic metal centers, mimicking the cooperative effects seen in enzymes. chinesechemsoc.orgmdpi.com
Table 2: Overview of Polymer-Supported Synthesis for Porphyrin Selectivity
| Support Type | Example Polymer | Methodology | Selectivity Control | Product Isolation |
| Insoluble Polymer | Polystyrene/divinyl benzene. msu.edu | An aldehyde is anchored to the solid beads; reaction with pyrrole and a second aldehyde occurs in solution. msu.edu | Prevents formation of di-, tri-, and tetra-substituted porphyrin side products on the support. msu.edu | Filtration to separate polymer-bound product, followed by cleavage from the resin. msu.edu |
| Soluble Polymer | Polyethylene glycol (PEG). cdnsciencepub.com | Aldehyde-functionalized polymer reacts in a homogeneous solution with pyrrole and a second aldehyde. cdnsciencepub.com | Similar to insoluble supports, it ensures mono-substitution on the polymer chain ends. cdnsciencepub.com | Selective precipitation of the polymer or ultrafiltration. cdnsciencepub.com |
Control of Structural Isomerism and Stereochemical Outcomes
A significant challenge in porphyrin chemistry is controlling structural isomerism. Traditional one-pot condensation reactions of pyrrole with two or more different aldehydes (a statistical synthesis) inevitably lead to a mixture of porphyrins with varying substitution patterns (e.g., A₄, A₃B, cis-A₂B₂, trans-A₂B₂, ABC). d-nb.infonih.gov The separation of these isomers is often extremely difficult and results in low yields of the desired compound. d-nb.info
Solid-phase and polymer-supported methodologies provide a robust solution to this problem. By immobilizing one of the reactive components, these strategies enforce site isolation, thereby directing the synthesis toward a specific isomer. For example, the selective synthesis of mono-substituted (A₃B) porphyrins is a primary application of polymer-supported techniques. msu.edu
Solid-phase synthesis offers an even higher degree of control, enabling the construction of specific, less-accessible isomers. A novel solid-phase protocol has been developed to construct porphyrin moieties directly on resin-bound peptides to form mono-, cis/trans-di-, and trivalent porphyrin-peptide conjugates in a controllable manner. polyu.edu.hk This integrated approach allows for the diversity-oriented synthesis of multivalent conjugates without needing to pre-synthesize complex porphyrin building blocks. polyu.edu.hk
Furthermore, advanced synthetic protocols can control the stereochemical outcomes of linked porphyrin arrays. The synthesis of β,meso-linked porphyrin oligomers has been achieved using Suzuki-type coupling reactions with β-borylated tetraarylporphyrins as versatile building blocks. nih.gov This method provides a straightforward route to highly unsymmetrical di- and triporphyrins, including chiral arrays with well-defined three-dimensional geometries, which are of interest for applications in nonlinear optics and biomedicine. nih.gov
Table 3: Comparison of Synthetic Methods and Isomeric Control
| Synthetic Method | Typical Aldehyde:Pyrrole Ratio | Controlling Factor | Typical Isomeric Outcome |
| Statistical Solution-Phase Synthesis | e.g., 3:1:4 (Aldehyde A:Aldehyde B:Pyrrole). msu.edu | None (statistical condensation). nih.gov | A complex mixture of A₄, A₃B, A₂B₂, etc., isomers requiring extensive purification. d-nb.infonih.gov |
| Polymer-Supported Synthesis | Aldehyde B is bound to polymer; Aldehyde A is free in solution. msu.edu | Site isolation of the polymer-bound aldehyde. msu.edu | Primarily A₃B-type (mono-substituted) porphyrin on the support and A₄ in solution. msu.edu |
| Stepwise Solid-Phase Synthesis | Sequential addition of building blocks (dipyrromethanes, aldehydes) to resin. polyu.edu.hk | Stepwise, directional construction on the solid support. polyu.edu.hk | Specific, pre-determined isomers such as trans-A₂B₂ or trans-AB₂C conjugates. d-nb.info |
| Directed Coupling Reactions | Coupling of pre-formed, functionalized porphyrins (e.g., borylated). nih.gov | Regioselectivity of the functional group and coupling reaction. nih.gov | Highly unsymmetrical, directly linked oligoporphyrins with defined stereochemistry. nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Electronic Absorption and Emission Spectroscopy Techniques
Electronic spectroscopy is fundamental to understanding the behavior of porphyrins, whose intense colors and photophysical properties are a direct result of their highly conjugated π-electron systems.
UV-Visible spectroscopy is a primary tool for characterizing porphyrins, revealing information about their electronic transitions, concentration, and aggregation state. core.ac.uk Porphyrin spectra are distinguished by two main features: an extremely intense Soret band (or B band) in the near-UV region (around 400-450 nm) and a series of weaker absorptions known as Q-bands in the visible region (500-750 nm). researchgate.netresearchgate.net These absorptions arise from π-π* transitions within the 18-electron aromatic macrocycle. researchgate.netresearchgate.net
For biguanidinium-porphyrin derivatives, UV-Vis spectroscopy has been instrumental in studying their aggregation behavior in different solvents. Research indicates that while soluble in polar organic solvents like DMSO and DMF, biguanidinium-porphyrins are poorly soluble in water and tend to form aggregates. acs.orggoogle.co.jpresearcher.life Specifically, they have been observed to form J-type aggregates in aqueous solutions. google.co.jpresearcher.life This aggregation is characterized by a red-shift and narrowing of the Soret band compared to the monomeric species, which is a key diagnostic feature in their UV-Vis spectra. core.ac.uk The specific absorption maxima are influenced by factors such as pH and the specific substitution pattern on the porphyrin core.
Table 1: Representative UV-Visible Spectral Characteristics of Porphyrins
| Porphyrin State | Soret Band (B band) Characteristics | Q-Band Characteristics | Typical Wavelength Range |
| Monomer | Broad, intense absorption | Four distinct, weaker bands | Soret: ~420 nm, Q-bands: 500-700 nm |
| J-Aggregate | Red-shifted, narrow, intense band | Often broadened or shifted | Soret: >450 nm |
| H-Aggregate | Blue-shifted, broad band | Often broadened or shifted | Soret: <410 nm |
This table provides generalized data for illustrative purposes. Actual values depend on the specific porphyrin structure, solvent, and concentration.
Fluorescence spectroscopy provides valuable information on the excited state properties of this compound, including its emission characteristics and environmental sensitivity. Following excitation into the absorption bands, porphyrins relax to the lowest singlet excited state (S1) and can then decay back to the ground state (S0) by emitting a photon (fluorescence).
Studies on this compound have shown that its photophysical properties, particularly its fluorescence quantum yield, are sensitive to the local environment. google.co.jpacs.org The fluorescence quantum yields for related guanidine (B92328) and biguanidine-porphyrins were found to be significantly higher at a lower pH (<6). google.co.jpacs.org This pH-dependent behavior is crucial for understanding the compound's interaction with biological systems, such as acidic organelles within cells. Aggregation, as observed in aqueous media, typically alters fluorescence properties, often leading to quenching or shifts in the emission maxima due to intermolecular interactions between the porphyrin units. google.co.jpresearcher.life
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the chiral properties of molecules. mdpi.com While a single, non-substituted porphyrin molecule is typically achiral, chirality can be induced in a porphyrin system through several mechanisms, including the attachment of chiral substituents or, notably, through supramolecular self-assembly. researcher.lifemdpi.com
In the case of this compound, which forms J-aggregates in solution, individual achiral molecules can arrange themselves into a stable, ordered, and helical superstructure. google.co.jpresearcher.life This supramolecular arrangement is chiral and will interact differently with left- and right-circularly polarized light, giving rise to a distinct signal in the CD spectrum, known as an Induced Circular Dichroism (ICD) signal. mdpi.com The presence and shape of this ICD signal, particularly in the Soret band region, serve as definitive proof of the formation of chiral aggregates and can provide insights into the geometry and structural organization of the self-assembled state. researcher.lifeworldscientific.com
Resonance Light Scattering (RLS) is an exceptionally sensitive method used to detect and characterize the formation of large molecular aggregates in solution, even at very low concentrations. swarthmore.edu The technique measures the light scattered by a sample at wavelengths where the species absorbs light. When large aggregates are formed from chromophores like porphyrins, a dramatic enhancement in the scattered light intensity is observed at the absorption maximum of the aggregate. swarthmore.edunih.gov
For this compound, which is known to form J-aggregates in aqueous environments, RLS is an ideal tool for confirming and studying this aggregation process. google.co.jpresearcher.life The appearance of a strong RLS signal coinciding with the red-shifted Soret band of the J-aggregate provides unambiguous evidence of its formation. swarthmore.edu Furthermore, analysis of the depolarized RLS signal can yield information about the geometry and orientation of the porphyrin molecules within the aggregate structure. swarthmore.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for the definitive structural elucidation of organic molecules, providing atom-level information about molecular structure and connectivity. weebly.com
Proton NMR (¹H NMR) is indispensable for confirming the identity and purity of synthesized this compound conjugates. acs.org The ¹H NMR spectrum of a porphyrin is highly characteristic due to the strong diamagnetic ring current generated by the 18 π-electron aromatic system. ulisboa.ptmdpi.com This effect causes a large dispersion of chemical shifts, making the spectrum particularly informative. mdpi.com
The key features of a typical ¹H NMR spectrum for a meso-substituted this compound are:
Highly Downfield-Shifted Signals (δ 8.0-10.0 ppm): The protons located on the outer edge of the macrocycle, such as the β-pyrrolic protons and the ortho- and meta-protons of the meso-phenyl rings, are strongly deshielded by the ring current and appear far downfield. ulisboa.ptmdpi.com
Highly Upfield-Shifted Signals (δ -2.0 to -4.0 ppm): The inner protons attached to the core nitrogen atoms (N-H) are located directly in the shielding zone of the ring current and are consequently shifted significantly upfield, often to negative ppm values. mdpi.com
Intermediate Signals: The protons belonging to the biguanidinium substituent and any other functional groups on the phenyl rings appear in the more conventional regions of the spectrum, with their exact shifts determined by their local electronic environment.
Aggregation in the NMR solvent can lead to significant broadening of the resonance signals and shifts in their positions, providing further evidence of intermolecular interactions. mdpi.com All new this compound derivatives are routinely characterized by ¹H NMR to confirm that the covalent structure corresponds to the expected product. acs.org
Table 2: Characteristic ¹H NMR Chemical Shift Regions for Free-Base Porphyrins
| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Reason for Shift |
| Inner NH Protons | -2.0 to -4.0 | Shielded by aromatic ring current |
| Meso-Phenyl Protons | 7.5 to 8.5 | Deshielded by aromatic ring current |
| β-Pyrrolic Protons | 8.5 to 9.5 | Strongly deshielded by aromatic ring current |
This table provides generalized data. Precise chemical shifts are dependent on the specific molecular structure, solvent, and temperature.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry is an essential tool for the precise determination of molecular weight and confirmation of the elemental composition of novel compounds.
For large and often non-volatile molecules like this compound, soft ionization techniques are critical to prevent fragmentation during the analysis. Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is particularly well-suited for this purpose. researchgate.net In MALDI-TOF (Time-of-Flight) analysis, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization of the intact molecule. researchgate.net This technique typically yields the molecular ion peak ([M]+ or [M+H]+), providing a direct and accurate measurement of the molecular weight. researchgate.nettandfonline.com High-resolution MALDI-TOF can further confirm the elemental formula by comparing the measured isotopic pattern with the calculated one. researchgate.net The characterization of various complex porphyrin derivatives, including those with guanidine and carborane units, has been successfully achieved using MALDI-TOF MS, demonstrating its utility for verifying the synthesis of these intricate structures. nih.govtandfonline.com
Table 2: Illustrative MALDI-TOF MS Data for Porphyrin Derivatives
| Compound | Matrix | Calculated m/z | Found m/z | Reference |
| G4-Nal-F (Fluorescein-labeled Guanidinium (B1211019) Transporter) | Not Specified | 1656.80 [M+H]+ | 1657.04 | tandfonline.com |
| G4-F (Fluorescein-labeled Guanidinium Transporter) | Not Specified | 1286.61 [M-H2O] | 1286.47 | tandfonline.com |
| Carboranylporphyrin Conjugate | Not Specified | 1768.796 [M]+ | 1768.783 | nih.gov |
| Protoporphyrin IX | Not Specified | 563.2656 [M+H]+ | 563.2676 | researchgate.net |
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy provides a fingerprint of the molecular structure by probing the vibrational modes of chemical bonds.
Raman spectroscopy is a powerful technique for studying the structural details of porphyrin macrocycles. researchgate.net The Raman spectra of porphyrins are characterized by distinct bands corresponding to the stretching and bending vibrations of the C-C and C-N bonds within the pyrrole (B145914) rings and methine bridges. researchgate.net These bands are sensitive to the metal center, axial ligation, and peripheral substituents. researchgate.net
UV Resonance Raman (RR) spectroscopy can significantly enhance the signals of specific chromophoric parts of the molecule by tuning the excitation laser wavelength to coincide with an electronic absorption band (e.g., the Soret or Q bands of the porphyrin). nih.govrsc.orgchemrxiv.org This selectivity allows for the focused investigation of the porphyrin core's vibrational modes, even in complex conjugates like this compound. rsc.org
Surface-Enhanced Raman Spectroscopy (SERS) offers another avenue for signal amplification, often by orders of magnitude, by adsorbing the analyte onto a nanostructured metal surface (typically silver or gold). mdpi.comxmu.edu.cn SERS is particularly useful for detecting very low concentrations of analyte and for studying interfacial phenomena. nih.gov For this compound, SERS could be employed to study its interaction with surfaces or its conformational changes upon binding to a substrate. nih.gov The technique can distinguish between different molecular conformations with high spatial resolution. nih.gov
Table 3: Key Raman Bands for Porphyrin Macrocycles
| Wavenumber Range (cm-1) | Vibrational Mode Assignment | Significance |
| 1450-1650 | Cβ-Cβ, Cα-Cβ, Cα-Cm stretching | Sensitive to the electron density of the π-system and the core size of the macrocycle. researchgate.net |
| 1300-1400 | Pyrrole half-ring stretching, Cα-N stretching | Reflects the geometry and coordination state of the porphyrin. |
| 950-1250 | Pyrrole breathing, Cm-phenyl stretching | Provides information on the nature of peripheral substituents and their linkage to the core. researchgate.net |
| 300-400 | Metal-Nitrogen (M-N) vibration (in metalloporphyrins) | Directly probes the coordination environment of the central metal ion. researchgate.net |
Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that involve a change in the dipole moment. nih.govoregonstate.edu In the context of this compound, IR spectroscopy is particularly effective for identifying the characteristic functional groups of the biguanidinium substituent, which has strong IR-active vibrations. Key vibrational bands for the N-H, C=N, and C-N bonds of the biguanidine (B15175387) unit would be prominent in the IR spectrum. Time-resolved IR (TRIR) spectroscopy can also be employed to study the dynamics of photoinduced processes, such as electron transfer in dyad systems where the porphyrin acts as a photosensitizer. rsc.org
Table 4: Characteristic Infrared Absorption Frequencies for this compound Functional Groups
| Functional Group | Wavenumber Range (cm-1) | Vibrational Mode |
| N-H (Amine/Imine) | 3300-3500 | Stretching |
| C-H (Aromatic/Aliphatic) | 2850-3100 | Stretching |
| C=N (Imine/Guanidinium) | 1640-1690 | Stretching |
| C=C (Porphyrin Macrocycle) | 1500-1600 | Stretching |
| C-N (Guanidinium) | 1100-1350 | Stretching |
| Porphyrin Skeleton | 700-1000 | Various bending and deformation modes |
Electrochemical Characterization Techniques
Electrochemical methods are vital for probing the redox properties of this compound, which are fundamental to its potential applications in areas like catalysis and photodynamic therapy. mindat.orgdiva-portal.org Techniques such as cyclic voltammetry (CV) are used to determine the reduction and oxidation potentials of the porphyrin macrocycle and any redox-active substituents. diva-portal.org These potentials provide insight into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The attachment of the positively charged biguanidinium group is expected to influence the electronic properties of the porphyrin ring, which can be quantified through these electrochemical measurements. Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical control, allows for the characterization of the electronic absorption spectra of the different redox states (e.g., radical cation and anion) of the this compound molecule. diva-portal.org
Cyclic Voltammetry and Chronoamperometry
Cyclic voltammetry (CV) and chronoamperometry are fundamental electrochemical techniques used to investigate the redox behavior of chemical species. nih.govrsc.org CV involves scanning the potential of an electrode linearly with time and measuring the resulting current, which provides information on electron transfer processes. researchgate.net These methods are applied to this compound systems to determine their oxidation and reduction potentials, the stability of the redox states, and the kinetics of electron transfer. worldscientific.comworldscientific.com
In a typical CV experiment, the potential is swept back and forth, and the resulting current is plotted against the applied potential, generating a cyclic voltammogram. nih.gov The characteristics of this plot, such as the peak potentials and peak currents, reveal the thermodynamic and kinetic parameters of the redox reactions. Chronoamperometry, on the other hand, involves stepping the potential to a value where an electrochemical reaction occurs and recording the current as a function of time. This can be used to study the kinetics of chemical reactions coupled to the electron transfer. rsc.org
Table 1: Key Parameters Determined by Cyclic Voltammetry in Porphyrin Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| Redox Potential (E°') | The potential at which the oxidized and reduced species are in equilibrium. | Defines the energy required to add or remove electrons from the molecule, indicating its electron-donating or -accepting character. |
| Peak Separation (ΔEp) | The difference in potential between the anodic and cathodic peaks for a reversible couple. | Provides information about the kinetics of the electron transfer process. An ideal reversible one-electron process has a ΔEp of ~59 mV. |
| Peak Current (ip) | The maximum current measured during a potential scan. | Proportional to the concentration of the analyte and the square root of the scan rate, used to determine diffusion coefficients and reaction stoichiometry. |
| Reversibility | A qualitative measure of the stability of the species generated after electron transfer. | Indicates whether the this compound conjugate remains intact after oxidation or reduction, or if it undergoes subsequent chemical reactions. |
Spectroelectrochemical Measurements
Spectroelectrochemistry combines electrochemical and spectroscopic techniques simultaneously to obtain information about the structural changes that accompany electron transfer reactions. lcms.cz For porphyrin compounds, UV-Visible, Infrared (IR), or Electron Paramagnetic Resonance (EPR) spectroscopy is often coupled with electrochemistry. researchgate.net This allows for the direct observation of spectral changes in the this compound molecule as its oxidation state is changed by an applied potential.
This method is particularly powerful for identifying the specific site of redox activity within the molecule—whether it occurs at the central metal ion, the porphyrin macrocycle itself, or the attached biguanidinium ligand. researchgate.net For instance, the oxidation of the porphyrin ring often results in the appearance of diagnostic porphyrin radical-anion vibrational bands in the IR spectrum. researchgate.net Similarly, changes in the UV-Vis absorption spectrum, such as shifts in the Soret and Q-bands, can be correlated with specific redox events. lcms.cz
Table 2: Correlation of Spectroelectrochemical Data with Redox Events in Porphyrin Systems
| Spectral Technique | Observation | Interpretation |
|---|---|---|
| UV-Vis-NIR | Shift or broadening of Soret and Q-bands. | Indicates changes in the electronic structure of the porphyrin π-system, often corresponding to macrocycle-centered oxidation or reduction. researchgate.net |
| Infrared (IR) | Appearance of new vibrational bands (e.g., ~1290-1530 cm⁻¹). | Can signal the formation of a porphyrin radical-anion, confirming ring-centered redox activity. researchgate.net |
| Electron Paramagnetic Resonance (EPR) | Appearance or change in a signal (e.g., g ≈ 2.00). | Confirms the generation of a radical species and can help identify its location (e.g., on the porphyrin ring or a ligand). researchgate.net |
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov Both single-crystal and powder XRD techniques are invaluable for characterizing this compound compounds.
Single Crystal X-ray Diffraction
Furthermore, SC-XRD reveals how the molecules pack together in the crystal lattice. researchgate.net This analysis is crucial for understanding intermolecular interactions such as hydrogen bonding—a key feature expected with the hydrogen-bond-donating guanidinium group—and π-π stacking interactions between porphyrin rings. nih.govmanchester.ac.uk These non-covalent forces dictate the supramolecular architecture of the material in the solid state. nih.gov
Table 3: Structural Information from Single-Crystal X-ray Diffraction of Porphyrins
| Parameter | Description | Example from Porphyrin Crystallography |
|---|---|---|
| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal. | Defines the crystal system and lattice parameters. uhu-ciqso.es |
| Space Group | The set of symmetry operations that describe the crystal's structure. | Provides insight into the symmetry of the molecular packing. opengeology.org |
| Coordination Geometry | The arrangement of atoms around the central metal ion. | For a Pt-porphyrin, a square planar geometry was confirmed. nih.gov |
| Bond Lengths/Angles | Precise distances between bonded atoms and angles between bonds. | Used to assess strain or unusual bonding within the porphyrin core and substituents. uhu-ciqso.es |
| Intermolecular Interactions | Non-covalent forces like H-bonds and π-π stacking. | Weak C-H···O interactions and π-π stacking can lead to 1D supramolecular chains. nih.gov |
Powder X-ray Diffraction for Aggregate Analysis
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples or solid aggregates. opengeology.org Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a powdered sample containing many small crystallites. nih.gov The technique is primarily used for phase identification by comparing the resulting diffraction pattern to known patterns in a database. udg.edu
In the context of biguanidinium-porphyrins, which are known to form aggregates, PXRD is a valuable tool for assessing the nature of these solid assemblies. nih.gov The resulting diffractogram can distinguish between an ordered, crystalline aggregate that produces sharp diffraction peaks and a disordered, amorphous aggregate that yields a broad, featureless pattern. udg.edu For crystalline aggregates, the diffraction data can provide information about the crystal structure and packing within the aggregated state. southampton.ac.uk
Microscopic and Imaging Techniques for Morphological and Aggregate Studies
Direct visualization of molecular assemblies provides unmatched insight into their size, shape, and organization. Atomic force microscopy is a key technique for studying the morphology of this compound aggregates on surfaces.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. torvergata.it It is particularly useful for studying the morphology of molecular aggregates deposited on a substrate. nih.gov Studies have shown that guanidine- and biguanidine-porphyrin derivatives can form J-type aggregates in aqueous solutions. nih.gov
AFM is used to visualize these aggregates directly, revealing their shape, size, and distribution on a surface. mdpi.com Depending on factors like concentration and solvent conditions, porphyrin aggregates can adopt various morphologies, such as small globular or spherical structures, or they can coalesce into larger, elongated forms like rods and fibrils. mdpi.commdpi.com AFM imaging can capture these different structures, providing critical information on the self-assembly process of biguanidinium-porphyrins. ru.nl
| Growth Mechanism | Inferred from observing structures at different concentrations. | Studies show smaller globular entities can coalesce into longer fibril-like structures at higher concentrations. mdpi.com |
Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FE-SEM)
The morphological characteristics of this compound aggregates can be elucidated using high-resolution imaging techniques such as Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FE-SEM). These methods provide direct visualization of the size, shape, and surface features of the nanostructures formed by the self-assembly of these porphyrin derivatives.
Research on related biguanide-functionalized nanoparticles and various porphyrin nanostructures offers insights into the expected morphology of this compound assemblies. For instance, studies on biguanide-functionalized cobalt ferrite (B1171679) nanoparticles have revealed distinct shapes and morphologies through SEM and TEM analysis. acs.org Similarly, FE-SEM has been extensively used to characterize the self-assembled nanostructures of various porphyrin triads and complexes, revealing morphologies ranging from nanospheres and nanofibers to irregular aggregates and high-density nanoplates. nih.govmdpi.comsemanticscholar.orgmdpi.com
In the context of porphyrins, TEM imaging has been instrumental in identifying the primary structure of aggregates as nanosheets and the secondary structure as hollow nanotubes. mdpi.com The mechanism of nanotube formation is often observed as the wrapping of these nanosheets. FE-SEM analysis of self-assembled porphyrin triads has shown that the morphology is highly dependent on the specific chemical structure, with some forming uniform nanofibers with average widths of 10–22 nm, while others form irregular micro-aggregates with diameters ranging from 150 to 500 nm. nih.gov
For this compound, which is known to form J-type aggregates in aqueous solutions, TEM and FE-SEM are expected to reveal elongated, fibrous, or sheet-like structures. nih.gov The high-resolution capabilities of these microscopy techniques can provide detailed information on the packing of the porphyrin molecules within these aggregates.
Table 1: Expected Morphological Characteristics of this compound Aggregates via TEM and FE-SEM
| Parameter | Expected Observation | Relevant Findings from Similar Compounds |
| Primary Structure | Nanosheets or Nanofibers | Porphyrin aggregates commonly form nanosheet and nanofiber structures. mdpi.comnih.gov |
| Secondary Structure | Higher-order assemblies, potentially hollow nanotubes | Self-assembly can lead to the formation of more complex, hollow structures. mdpi.com |
| Aggregate Size | Nanometer to micrometer scale | Porphyrin nanostructures range from tens of nanometers to several micrometers. nih.govnih.gov |
| Morphology | Fibrous, sheet-like, or rod-like structures | Consistent with the formation of J-type aggregates. mdpi.com |
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of particles and aggregates in solution. For this compound, which exhibits poor solubility in water and a tendency to form aggregates, DLS is a crucial tool for characterizing the hydrodynamic size of these assemblies. nih.gov
Studies have shown that guanidine- and biguanidine-porphyrins form J-type aggregates in aqueous solutions. nih.gov DLS analysis of similar cationic porphyrins has demonstrated the formation of aggregates with average diameters ranging from approximately 100 to 220 nm in solvent mixtures. researchgate.net The size and distribution of these aggregates are highly dependent on factors such as solvent composition and the concentration of the porphyrin. researchgate.netacs.org For example, in a chloroform/hexane mixture, protoporphyrin IX derivatives formed aggregates with an average diameter of 100-220 nm, while in a chloroform/methanol mixture, the aggregate size increased to 500-850 nm. researchgate.net
In the case of other self-assembling porphyrin systems, DLS has revealed a wide range of aggregate sizes. For instance, nanoparticles formed from certain hydrophobic porphyrins showed an average radius of 27 nm with a narrow size distribution. nih.gov In contrast, the aggregation of iron meso-phenylporphyrins in DMF resulted in aggregates with diameters between 25 and 225 nm, with the average size increasing with porphyrin concentration. acs.org The interaction of cationic porphyrins with anions like pyrophosphate (PPi) or adenosine (B11128) triphosphate (ATP) can induce the formation of large aggregates with sizes around 100–200 nm. mdpi.com
For this compound, DLS measurements would provide the average hydrodynamic diameter and the polydispersity index (PDI) of the aggregates in a given solvent system, offering valuable information on their stability and homogeneity.
Table 2: Representative DLS Data for Porphyrin Aggregates
| Porphyrin System | Solvent/Conditions | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Protoporphyrin IX derivative | Chloroform/Hexane (6:4) | 100 - 220 | 0.11 | researchgate.net |
| Protoporphyrin IX derivative | Chloroform/Methanol (6:4) | 500 - 850 | - | researchgate.net |
| Fe(III) Porphyrin Nanoparticles | Acetonitrile/Water | 54 | Narrow | nih.gov |
| Iron meso-Tetraphenylporphyrin | DMF with 0.1 M TBAPF₆ | 25 - 225 | Increases with concentration | acs.org |
| Cationic Porphyrin + PPi | Water | ~100 - 200 | - | mdpi.com |
| Cationic Porphyrin + ATP | Water | ~200 | - | mdpi.com |
Electrophoretic Methods (e.g., PAGE) for Complex Formation
Electrophoretic methods, particularly Polyacrylamide Gel Electrophoresis (PAGE), are powerful techniques for studying the formation of complexes between molecules. In the context of this compound, PAGE can be employed to investigate its interaction and complexation with biomolecules such as DNA or proteins. This technique, often referred to as an electrophoretic mobility shift assay (EMSA) or gel shift assay, is based on the principle that a complex will migrate differently through a gel matrix compared to the free, unbound molecules. wikipedia.org
The highly cationic nature of the biguanidinium group suggests a strong potential for electrostatic interactions with negatively charged biomolecules like the phosphate (B84403) backbone of DNA. The formation of a this compound-DNA complex would result in a species with a different size, charge, and conformation compared to free DNA. When subjected to electrophoresis, this complex would exhibit a retarded mobility, leading to a "shift" in the band position on the gel. wikipedia.orgnih.gov
While direct studies employing PAGE for this compound are not prevalent, research on other porphyrin-biomolecule interactions provides a strong precedent. For example, EMSA has been used to study the binding of palladium-hematoporphyrin IX complexes to DNA fragments, demonstrating the utility of this method in assessing porphyrin-DNA interactions. semanticscholar.org Similarly, the interaction of Mn(III)-porphyrins with G-quadruplex DNA has been investigated using EMSA. ethz.ch
The analysis of electrophoretic patterns can provide qualitative evidence of complex formation and can also be used for quantitative analysis, such as determining binding stoichiometry and estimating association constants under specific conditions. nih.gov For instance, the titration of a fixed amount of a biomolecule with increasing concentrations of this compound would likely show a progressive shift in the band corresponding to the biomolecule, indicating the formation of increasingly saturated complexes.
Table 3: Application of PAGE (EMSA) for Studying Porphyrin-Biomolecule Complexes
| Porphyrin Derivative | Interacting Biomolecule | Observation | Information Gained | Reference |
| Palladium(III) Hematoporphyrin IX | 40-base DNA fragment | Altered mobility of the DNA fragment | Evidence of specific binding and complex formation | semanticscholar.org |
| Mn(III)-Porphyrins | G-quadruplex DNA | Mobility shift of the DNA | Detection of ligand-DNA complex formation | ethz.ch |
| General Protein-Nucleic Acid | DNA or RNA | Slower migration of the nucleic acid | Confirmation of binding, stoichiometry, and binding constants | wikipedia.orgnih.gov |
Theoretical and Computational Investigations of Biguanidinium Porphyrin Systems
Quantum Chemical Methodologies for Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of biguanidinium-porphyrin conjugates.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of large molecular systems like porphyrins. illinoisstate.eduresearchgate.netkuleuven.be DFT calculations are instrumental in determining optimized geometries, understanding orbital configurations, and assessing the stability of this compound complexes. illinoisstate.edukuleuven.be The choice of functional is critical for obtaining accurate results. For instance, hybrid functionals like B3LYP are commonly used to predict the geometries of both the ground and excited states of porphyrin-based systems. mdpi.comrsc.org Functionals such as ωB97XD, which include range-separation and dispersion corrections, have shown good performance in predicting the band gap of metalloporphyrin systems. nih.gov
DFT studies on porphyrin derivatives reveal how substituents, such as the biguanidinium group, can alter the electronic structure. chemrxiv.org These calculations help in understanding the nature of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity and electronic properties. nih.govchemrxiv.org For example, DFT can be employed to analyze how the introduction of different meso-substituents influences electrostatic interactions, which are a controlling factor in the binding of porphyrin compounds to other molecules. nih.gov Furthermore, DFT is used to probe the effects of structural modifications, such as the replacement of nitrogen atoms with phosphorus in the porphyrin core, on the electronic structure and absorption spectra. kuleuven.be
| Functional | Key Features | Typical Applications |
|---|---|---|
| B3LYP | Hybrid functional, balances accuracy and computational cost. | Geometry optimization, electronic properties of ground and excited states. mdpi.comrsc.org |
| ωB97XD | Range-separated hybrid with dispersion correction. | Accurate prediction of non-covalent interactions and band gaps. nih.gov |
| PBE0 | Hybrid functional with a fixed percentage of exact exchange. | Reproducing singlet-triplet energy gaps. mdpi.com |
| M06 | Hybrid meta-GGA functional. | Gaining popularity for various porphyrin studies. mdpi.com |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules, making it indispensable for understanding the electronic transitions and optical properties of this compound systems. nih.govresearchgate.net This method allows for the calculation of absorption spectra, including the characteristic Soret (or B) and Q bands of porphyrins. kuleuven.be
The accuracy of TD-DFT calculations is highly dependent on the chosen functional. mdpi.com For instance, functionals like B3LYP, CAM-B3LYP, and PBE0 are frequently used to simulate the UV-Vis spectra of porphyrins. mdpi.com TD-DFT can predict how structural modifications, such as the introduction of biguanidinium groups, will shift the absorption bands. kuleuven.be These calculations are crucial for designing porphyrin-based materials with tailored optical properties for applications like dye-sensitized solar cells. rsc.org The Gouterman four-orbital model provides a foundational understanding of the main absorption bands in porphyrins, which is further refined and detailed by TD-DFT calculations that account for the complex electronic structure. researchgate.netmdpi.com
| Application | Key Insights Provided | Relevant Functionals |
|---|---|---|
| UV-Vis Spectra Simulation | Prediction of Soret and Q band positions and intensities. kuleuven.be | B3LYP, CAM-B3LYP, PBE0. mdpi.com |
| Design of Photosensitizers | Modeling of electronic transitions to optimize light absorption for applications like solar cells. rsc.org | TD-B3LYP. rsc.org |
| Analysis of Electronic Transitions | Identification of the nature of transitions (e.g., π → π*). rsc.org | Various hybrid functionals. mdpi.comrsc.org |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a dynamic picture of this compound systems, offering insights into their conformational flexibility and interactions with their environment.
Conformational Analysis and Structural Dynamics Simulations
MD simulations are employed to study the conformational landscape and structural dynamics of porphyrin derivatives. mdpi.com These simulations can reveal how the flexible porphyrin macrocycle adapts its conformation upon interaction with surfaces or other molecules. ecust.edu.cn For instance, the porphyrin core can distort into non-planar conformations like dome, saddle, or ruffled shapes, and these distortions can be influenced by peripheral substituents like biguanidinium. ecust.edu.cn
Simulations can track the stability of porphyrin-protein complexes over time, providing information on how the binding of a porphyrin affects the protein's tertiary structure. mdpi.com The root-mean-square deviation (RMSD) is often used as a metric to assess the stability of such complexes during an MD simulation. nih.gov Conformational analysis is also crucial for understanding atropisomerism in substituted porphyrins, where hindered rotation around the meso-aryl bonds leads to stable, spatially distinct isomers. uc.pt The conformation of these atropisomers can significantly impact their biological activity and cellular uptake. nih.govacs.org
Metadynamics Simulations for Binding Mechanism Elucidation
Metadynamics is an enhanced sampling technique used in molecular dynamics to explore the free energy landscapes of complex processes, such as ligand binding and unbinding. researchgate.netwwu.edu This method accelerates the exploration of conformational space by adding a history-dependent bias potential, allowing the system to overcome high energy barriers and discover stable and metastable states. researchgate.netnih.gov
In the context of this compound systems, metadynamics can be used to elucidate the detailed mechanisms of their binding to biological targets. wwu.edu For example, funnel metadynamics, a variant of the method, can be applied to quantitatively predict the binding affinities of inhibitors to enzymes and to understand the pathways of interaction. biorxiv.org These simulations can reveal multiple binding sites and provide unprecedented detail on the ligand-binding pathways. nih.gov By combining steered molecular dynamics (SMD) with metadynamics, researchers can identify preferred binding and unbinding pathways and characterize the free-energy surface of the process. nih.gov
Prediction of Photophysical and Optoelectronic Parameters
Computational methods are vital for predicting the photophysical and optoelectronic properties of this compound systems, guiding the design of new materials for various applications. researchgate.netmdpi.com Theoretical calculations can determine key parameters such as molar absorption coefficients (ε), fluorescence quantum yields (Φf), and excited-state lifetimes (τS). researchgate.net
DFT and TD-DFT are the primary tools for investigating the photophysical properties of porphyrins. nih.govfrontiersin.org These calculations can predict how structural modifications, such as the incorporation of different moieties or the substitution of atoms within the porphyrin ring, affect the HOMO-LUMO gap, aromaticity, and stability, all of which influence the optoelectronic performance. nih.govfrontiersin.org For instance, theoretical studies have shown that increasing the π-conjugation and electron-withdrawing capability of β-substituents can enhance the efficiency of porphyrin-based dye-sensitized solar cells. rsc.org The prediction of properties like light-harvesting efficiency (LHE) is also possible, providing a way to screen potential candidates for solar energy applications. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Fluorescence Lifetime (ns) | Solar-to-Electric Efficiency (%) |
|---|---|---|---|---|---|
| H2TFP | -6.29 | -0.87 | 5.42 | 1.38 | 0.11. scirp.org |
| ZnTFP | -6.36 | -0.77 | 5.59 | 5.27. scirp.org | 0.08. scirp.org |
Aromaticity Indices and Thermodynamic Stability Predictions
Aromaticity is a key concept in chemistry, directly related to the thermodynamic stability of cyclic molecules. frontiersin.orgnih.gov In porphyrin systems, aromaticity is not just a theoretical curiosity but a determinant of their unique electronic and photophysical properties. Aromatic compounds generally exhibit high thermodynamic stability compared to their non-aromatic or antiaromatic counterparts. frontiersin.orgnih.gov
One of the most widely used computational methods to quantify the aromaticity of a molecule is the Nucleus-Independent Chemical Shift (NICS) analysis. frontiersin.org This method calculates the magnetic shielding at a specific point, typically the center of a ring, providing a measure of the induced magnetic field associated with π-electron delocalization. A more negative NICS value indicates a stronger diatropic ring current, which is a hallmark of enhanced aromaticity and, consequently, greater stability. frontiersin.orgnih.gov For instance, theoretical studies on expanded porphyrins have shown that modifications to the macrocycle, such as incorporating different heterocyclic units, can significantly alter the NICS values. frontiersin.orgnih.govnih.gov Calculations on various designed porphyrin analogues have yielded NICS(1) values (calculated 1 Å above the molecular center) ranging from -15.12 ppm to -21.21 ppm, all of which are more negative than the -14.98 ppm calculated for the parent porphyrin, indicating that these modifications lead to stronger aromaticity. frontiersin.orgnih.gov
| Molecule/System | NICS(1) Value (ppm) | Reference |
|---|---|---|
| Porphyrin (Reference) | -14.98 | frontiersin.org |
| Designed Macrocycle 1 | -15.12 | nih.gov |
| Designed Macrocycle 2 | -15.56 | nih.gov |
| Designed Macrocycle 3 | -16.23 | nih.gov |
| Expanded Porphyrin Analogue 1 | -20.56 | frontiersin.org |
| Expanded Porphyrin Analogue 2 | -21.21 | frontiersin.org |
Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for analyzing chemical reactivity and electronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter that indicates the chemical stability and reactivity of a molecule. nih.govresearchgate.net
A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net In porphyrin systems, both the HOMO and LUMO orbitals are typically spread over the entire π-conjugated backbone of the macrocycle. nih.gov The HOMO is generally a π orbital with bonding character, while the LUMO is a π* orbital with antibonding character. nih.gov This distribution is favorable for intramolecular charge transfer processes, which are fundamental to the function of porphyrins in many applications. nih.gov
| System | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Designed Macrocycle 1 | -4.98 | -3.63 | 1.35 | nih.gov |
| Designed Macrocycle 2 | -5.23 | -3.58 | 1.65 | nih.gov |
| Designed Macrocycle 3 | -5.55 | -3.57 | 1.98 | nih.gov |
| Iron(III) Porphyrin Complex | Not Specified | Not Specified | 0.9042 | physchemres.org |
Computational Modeling of Molecular Interactions
Computational modeling is indispensable for studying how this compound systems interact with their environment at a molecular level. These simulations provide detailed insights into the non-covalent forces that govern binding events and charge transfer phenomena.
Host-Guest Interaction Modeling
The unique structure of porphyrins, with their aromatic cavity and peripheral substituents, makes them excellent candidates for host-guest chemistry. nih.gov Computational modeling plays a crucial role in understanding and predicting how these molecules interact with various guests or how they behave as guests within larger host systems. chemsoc.org.cn Techniques such as molecular dynamics (MD) and metadynamics (MetaD) are used to simulate the binding process and elucidate the mechanism of interaction. chemsoc.org.cn
For example, studies on gold-porphyrin metallacages have revealed a selective stabilization of G-quadruplex (G4) DNA structures. chemsoc.org.cn MetaD simulations showed that this selectivity arises from the cage's ability to act as a host, encapsulating flanking bases of the G4 structure, a mechanism that would be difficult to observe through experimental means alone. chemsoc.org.cn Similarly, computational methods are used alongside experimental techniques like NMR to characterize the structure of host-guest complexes, such as those formed between non-planar porphyrins and benzenesulfonic acid. acs.org These models can predict the preferred conformations and the nature of the weak interactions that stabilize the complex. acs.org For biguanidinium-porphyrins, modeling could predict how the positively charged guanidinium (B1211019) groups influence binding within biological cavities or with anionic guest molecules.
Ligand Binding Site Predictions and Energetics
A significant application of computational modeling for biguanidinium-porphyrins is predicting their interactions with biological macromolecules, such as proteins. mdpi.com Molecular docking is a widely used technique to predict the preferred binding pose of a ligand (the porphyrin) to a receptor (the protein) and to estimate the strength of the interaction. mdpi-res.com
In these simulations, the porphyrin molecule is placed into the binding site of a target protein, and its orientation and conformation are sampled to find the most stable binding mode. The stability is assessed using a scoring function that calculates the binding free energy, which includes terms for intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi-res.comnih.gov For example, docking studies of porphyrins with Human Serum Albumin (HSA) have identified specific binding pockets and the key amino acid residues involved in the interaction, such as π-π stacking with tyrosine residues and hydrogen bonding with arginine residues. nih.gov The calculated binding energy helps to rank different porphyrin derivatives and predict their binding affinity. mdpi-res.com For a this compound, these models could predict how the guanidinium moiety interacts with charged or polar residues in a protein's active site, guiding the design of targeted therapeutic agents.
Charge Transfer Mechanism Simulations
The ability of porphyrins to participate in photoinduced charge transfer (CT) is central to their use in areas like photodynamic therapy and organic photovoltaics. nih.gov Computational simulations, particularly those based on Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the mechanisms of these CT processes. rsc.org
These simulations can model how an electron is transferred from the porphyrin (the donor) to an adjacent molecule (the acceptor) upon light absorption. osti.gov Theoretical investigations on meso-linked zinc porphyrins have shown that the nature of the linkage between the porphyrin core and an acceptor group can dramatically affect intramolecular charge transfer. rsc.org A twisted conformation can block π-conjugation and hinder charge transfer. rsc.org However, introducing a strong electron-withdrawing group can significantly improve charge transfer properties. rsc.org
Simulations of complex systems, like a carotenoid-porphyrin-fullerene triad, have shown that the rate of charge transfer is highly dependent on the molecule's conformation. nih.gov A linearly extended conformation can facilitate efficient, sequential charge separation, whereas a more common bent conformation can significantly slow it down. nih.gov By simulating the electronic coupling between the donor and acceptor states, these computational models provide fundamental insights into the efficiency of charge separation and recombination, which is critical for designing effective this compound systems for light-driven applications. nih.govosti.gov
Advanced Applications in Chemical Research and Materials Science
Catalytic Applications of Biguanidinium-Porphyrin Complexes
The integration of biguanidinium functionalities onto a porphyrin framework can modulate the electronic environment of the central metal ion, thereby influencing the catalytic activity. These modifications can enhance reaction rates, improve selectivity, and introduce novel catalytic pathways.
Porphyrin complexes are versatile catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis , metalloporphyrins are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active site. Manganese porphyrin complexes, for instance, have been effectively used as catalysts in oxidation reactions under homogeneous conditions . The catalytic performance in such systems can be tuned by modifying the peripheral substituents on the porphyrin ring; electron-withdrawing groups, for example, have been shown to influence the catalytic activity . While specific studies on biguanidinium-porphyrins in homogeneous catalysis are not extensively documented, the introduction of a biguanidinium group could alter the solubility and electronic properties of the catalyst, potentially enhancing its performance.
For heterogeneous catalysis , porphyrins are typically immobilized on solid supports. This approach facilitates catalyst separation and recycling, a significant advantage for industrial applications. Porous materials, such as metal-organic frameworks (MOFs) and porous coordination polymers, are excellent supports for porphyrin catalysts, preventing catalyst degradation through aggregation and sometimes leading to synergistic catalytic effects mdpi.comresearchgate.net. The biguanidinium group, with its potential for strong interactions, could serve as an effective anchor for immobilizing the porphyrin catalyst onto a solid support, thereby creating a robust and reusable heterogeneous catalyst.
Metalloporphyrins are well-known for their ability to catalyze a variety of oxidation and hydroxylation reactions, often mimicking the function of cytochrome P450 enzymes mdpi.com. These reactions are fundamental in organic synthesis. Manganese porphyrins have been demonstrated to be effective catalysts for the oxidation of hydrocarbons like cyclooctene and cyclohexane . Similarly, ruthenium porphyrin complexes have shown high efficiency in the hydroxylation of alkanes nih.gov.
The introduction of a biguanidinium substituent could enhance the catalytic activity of the porphyrin in several ways. The electron-donating nature of the biguanidinium group could increase the electron density at the metal center, potentially stabilizing high-valent metal-oxo intermediates that are crucial in many oxidation and hydroxylation mechanisms. Furthermore, the hydrogen-bonding capabilities of the biguanidinium moiety could help in substrate binding and orientation, leading to improved selectivity. While direct experimental data on this compound catalyzed oxidation and hydroxylation is limited, related research on bis(guanidine) copper complexes has shown their ability to mediate tyrosinase-like hydroxylation activity mdpi.com. This suggests that the guanidinium (B1211019) functional group, and by extension the biguanidinium group, can play a significant role in facilitating such reactions.
A study on cobalt-porphyrin complexes demonstrated their use in the oxidative hydroxylation of aryl boronic acids under blue-light irradiation mdpi.com. The proposed mechanism involves the generation of a superoxide radical anion, a process that could potentially be influenced by the electronic effects of a biguanidinium substituent.
Porphyrins are excellent photosensitizers due to their strong absorption in the visible light spectrum, making them ideal candidates for photocatalytic applications such as carbon dioxide (CO2) reduction and hydrogen (H2) generation.
CO2 Reduction: The conversion of CO2 into valuable fuels and chemicals is a critical area of research for addressing climate change and energy demands. Porphyrin-based systems have been extensively studied as photocatalysts for CO2 reduction mdpi.comrsc.orgnih.gov. Zinc porphyrins, for example, can act as photosensitizers, but their stability can be an issue mdpi.com. The durability of these systems can be improved by coupling the porphyrin with a metal complex catalyst to prevent the accumulation of excess electrons on the porphyrin ring mdpi.com. The functional groups on the porphyrin periphery can significantly impact the photocatalytic activity.
Metalloporphyrins are widely employed as homogeneous electrocatalysts for various energy-relevant transformations nih.gov. One significant application is the electrocatalytic reduction of CO2. Research has shown that iron porphyrins can be effective catalysts for this reaction. The catalytic performance is, however, often affected by the tendency of porphyrins to aggregate in solution, which can inhibit their activity nih.gov.
A notable advancement in this area is the design of an iron porphyrin appended with a guanidyl group, which demonstrated significantly improved activity and selectivity for the electrocatalytic reduction of CO2 to carbon monoxide (CO) in aqueous solutions researchgate.net. The presence of the guanidyl group was found to be critical in enhancing the turnover frequency by an order of magnitude compared to its analogue without the guanidyl group. In aqueous solutions, this modified porphyrin exhibited very high selectivity for CO production with a Faradaic efficiency of 96% researchgate.net. This highlights the substantial positive impact that guanidinium-like functional groups can have on the electrocatalytic performance of porphyrins.
Table 1: Electrocatalytic CO2 Reduction Performance of a Guanidyl-Appended Iron Porphyrin Note: Data is for a guanidyl-appended iron porphyrin, a closely related structure to a this compound.
| Catalyst | Solvent | Turnover Frequency (s⁻¹) | CO Faradaic Efficiency (%) |
| Fe porphyrin with appended guanidyl group | Acetonitrile | 3.9 x 10⁵ | - |
| Guanidyl-free analogue | Acetonitrile | 1.7 x 10⁴ | - |
| Fe porphyrin with appended guanidyl group | 0.1 M KHCO₃ (aq) | - | 96 |
| Guanidyl-free analogue | 0.1 M KHCO₃ (aq) | - | 65 |
This table is generated based on data presented in the referenced literature and is intended for illustrative purposes.
Supramolecular chemistry offers a powerful approach to catalysis by utilizing non-covalent interactions to assemble catalytic systems. Porphyrins are excellent building blocks for supramolecular assemblies due to their defined geometry and multiple sites for non-covalent interactions nih.gov. These assemblies can create confined environments that mimic enzyme active sites, leading to enhanced catalytic activity and selectivity.
The interaction of a chiral guanidine (B92328) derivative with a bis-porphyrin system has been shown to induce a screw arrangement of the two porphyrin subunits, leading to a strong circular dichroism signal mdpi.com. This demonstrates the ability of guanidinium groups to direct the supramolecular organization of porphyrin systems. Such controlled assembly is a key principle in the design of supramolecular catalysts. The biguanidinium group, with its capacity for forming multiple hydrogen bonds and its positive charge, could be a powerful tool for constructing complex, functional supramolecular catalytic systems based on porphyrins. These systems could find applications in enantioselective catalysis and other complex chemical transformations.
Sensing Platforms Utilizing this compound Architectures
Porphyrins are highly effective components in chemical sensors due to their intense color and fluorescence, which can change upon interaction with an analyte uniroma2.it. These optical properties allow for sensitive detection of a wide range of chemical species. Porphyrin-based sensors can operate through various mechanisms, including coordination to the central metal ion, hydrogen bonding, and π-π stacking interactions uniroma2.it.
The incorporation of a biguanidinium group into a porphyrin-based sensor can introduce specific recognition capabilities. The biguanidinium moiety is known to bind strongly and selectively to anions, particularly oxoanions like phosphate (B84403) and sulfate, through a combination of electrostatic interactions and hydrogen bonding. This property can be harnessed to develop highly selective sensors for these anions.
For instance, a porphyrin functionalized with biguanidinium groups could act as a colorimetric or fluorescent sensor for phosphate. Upon binding of phosphate to the biguanidinium sites, the electronic structure of the porphyrin could be perturbed, leading to a detectable change in its absorption or emission spectrum. This would provide a direct signaling mechanism for the presence of the target anion. While the development of this compound specific sensors is an emerging area, the principles of porphyrin-based sensing are well-established, and the unique binding properties of the biguanidinium group make this a promising direction for future research.
Ion Recognition and Detection Mechanisms
Biguanidinium-porphyrins are adept at recognizing and detecting a variety of ionic species. This capability stems from a combination of electrostatic interactions, coordination chemistry of the porphyrin core, and hydrogen bonding facilitated by the biguanidinium groups. The detection is often monitored through observable changes in the spectroscopic properties of the porphyrin, such as shifts in absorption and fluorescence spectra.
Cyanide and Fluoride Detection: The biguanidinium group can act as a recognition site for anions like cyanide (CN⁻) and fluoride (F⁻). The detection mechanism often involves hydrogen bonding interactions between the N-H protons of the biguanidinium moiety and the anion. This interaction can perturb the electronic structure of the porphyrin, leading to a colorimetric or fluorometric response.
Heavy Metal Ion Sensing (Cu(II), Hg(II), Fe(III)): The porphyrin macrocycle itself is an excellent ligand for a variety of metal ions. The four nitrogen atoms in the core of the porphyrin can coordinate with metal ions such as copper(II), mercury(II), and iron(III). nih.gov The binding of a metal ion to the porphyrin core significantly alters its electronic properties, which can be readily detected by UV-visible and fluorescence spectroscopy. nih.gov While specific studies on this compound for these exact metal ions are nascent, the principle of porphyrin-based metal ion sensing is well-established. The presence of the biguanidinium groups can further influence the selectivity and sensitivity of the sensor by modulating the electronic properties of the porphyrin or by providing additional interaction sites.
Below is a table summarizing the detection of various ions by different porphyrin-based sensors, illustrating the potential sensing capabilities of this compound systems.
| Analyte | Porphyrin System | Detection Method | Limit of Detection (LOD) | Reference |
| Cyanide (CN⁻) | Dicyanovinyl appended β-pyrrole substituted porphyrins | Colorimetric/Ratiometric | 0.023–0.082 ppm | nih.gov |
| Copper (Cu²⁺) | 5,10,15,20-tetrakis [(p-N,N-bis(2-pyridyl)amino)phenyl] zinc porphyrin | Fluorescence | Not Specified | nih.gov |
| Mercury (Hg²⁺) | Cationic 5,10,15,20-tetrakis (N-methyl-4-pyridyl) porphyrin tetrachloride | UV-vis Spectroscopy | Not Specified | nih.gov |
This table presents data for various porphyrin derivatives to indicate the potential performance of this compound based sensors.
Gas Sensing Methodologies
The application of porphyrin-based materials in gas sensing is an active area of research. The general mechanism involves the interaction of gas molecules with the porphyrin macrocycle or its central metal ion, leading to a measurable change in the material's optical or electronic properties. While specific research on this compound for gas sensing is limited, the known capabilities of other porphyrin derivatives suggest potential applications.
Oxygen (O₂) Sensing: Porphyrin-based oxygen sensors often rely on the quenching of phosphorescence. Metalloporphyrins, particularly those containing palladium(II) or platinum(II), exhibit strong phosphorescence that is efficiently quenched by molecular oxygen. The extent of quenching correlates with the partial pressure of oxygen, forming the basis for optical oxygen sensors.
Carbon Monoxide (CO) Sensing: The detection of carbon monoxide by porphyrins is often achieved through the coordination of CO to the central metal ion of a metalloporphyrin, typically an iron(II) complex. This binding event causes a distinct change in the UV-visible absorption spectrum of the porphyrin, allowing for colorimetric detection. Synthetic iron(II) porphyrin complexes have been developed that can effectively capture CO. nih.govmdpi.com
Chiral Recognition in Sensing Applications
Chiral recognition is a critical process in many areas of chemistry and biology. Porphyrins can be made chiral by introducing chiral substituents, which can then be used to differentiate between enantiomers of a chiral guest molecule. mdpi.com The recognition process is typically driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and steric effects. The formation of diastereomeric host-guest complexes can be monitored by spectroscopic techniques, particularly circular dichroism (CD) spectroscopy, which is highly sensitive to changes in chirality. mdpi.com
The biguanidinium group, being capable of forming multiple hydrogen bonds, can play a significant role in the chiral recognition process when incorporated into a chiral porphyrin scaffold. It can provide additional points of interaction with a chiral guest, enhancing the enantioselectivity of the host-guest binding.
Key aspects of chiral recognition by porphyrins include:
Formation of Diastereomeric Complexes: The interaction between a chiral porphyrin host and a chiral guest leads to the formation of two diastereomeric complexes with different stabilities.
Spectroscopic Detection: The differential interaction is often detected by changes in UV-vis, fluorescence, or CD spectra.
Mechanism of Interaction: The selectivity arises from a combination of interactions, including coordination to a central metal ion, hydrogen bonding, and steric hindrance. mdpi.com
Host-Guest Sensing Systems
The well-defined cavity of the porphyrin macrocycle and the potential for functionalization at its periphery make it an excellent scaffold for creating host-guest systems. These systems can encapsulate guest molecules, leading to changes in the host's properties that can be used for sensing applications. The binding of a guest molecule within the porphyrin host is driven by a variety of non-covalent interactions.
In the context of this compound, the cationic biguanidinium groups can serve as binding sites for anionic guest molecules, leading to the formation of stable host-guest complexes. The encapsulation of a guest can be signaled by a change in the porphyrin's fluorescence, which may be enhanced or quenched upon guest binding. For instance, a porphyrin-based molecular square has demonstrated a high association constant of 4 x 10⁷ M⁻¹ for a porphyrinic guest, showcasing the potential for strong host-guest interactions. northwestern.edu
Electrochemical Sensing Platforms
Porphyrins can be integrated into electrochemical sensing platforms due to their rich redox chemistry. They can be immobilized on electrode surfaces to create sensors that detect analytes through changes in electrochemical signals, such as current or potential. The porphyrin can act as an electrocatalyst or as a recognition element that binds to the analyte, triggering an electrochemical response.
While the development of electrochemical sensors specifically based on this compound is an emerging area, the general principles of porphyrin-based electrochemical sensing are well-established. For example, porphyrin-modified electrodes have been used for the detection of various species, including nitrite and dopamine, with low detection limits. The presence of biguanidinium moieties could enhance the performance of such sensors by providing specific binding sites for target analytes and by influencing the electronic properties of the porphyrin at the electrode interface.
Supramolecular Assembly and Advanced Materials Science
The ability of biguanidinium-porphyrins to self-assemble into highly ordered structures is a key feature that enables their use in the development of advanced materials. This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and electrostatic interactions.
Directed Self-Assembly Strategies for Porphyrin Aggregates (e.g., J- and H-Aggregates)
Porphyrin molecules can self-assemble into two main types of aggregates, known as J-aggregates and H-aggregates, which exhibit distinct spectroscopic properties. nih.gov The type of aggregate formed depends on the arrangement of the porphyrin molecules relative to one another.
H-aggregates: In H-aggregates, the porphyrin molecules are arranged in a face-to-face (co-facial) manner. This arrangement leads to a blue-shift in the Soret band of the porphyrin's absorption spectrum.
J-aggregates: In J-aggregates, the porphyrin molecules are arranged in an edge-to-edge fashion. This results in a red-shift of the Soret band. nih.gov
Research has shown that biguanidine-porphyrins have a propensity to form J-type aggregates in aqueous solutions. nih.govresearchgate.net This self-assembly is likely driven by a combination of hydrophobic interactions involving the porphyrin core and hydrogen bonding interactions involving the biguanidinium groups. The formation of these ordered aggregates can lead to materials with interesting photophysical properties, which could be exploited in applications such as light-harvesting and photocatalysis.
The table below summarizes the key characteristics of J- and H-aggregates of porphyrins.
| Aggregate Type | Molecular Arrangement | Spectroscopic Shift (Soret Band) |
| H-aggregate | Face-to-face (co-facial) | Blue-shift (hypsochromic) |
| J-aggregate | Edge-to-edge | Red-shift (bathochromic) |
Host-Guest Chemistry in Supramolecular Frameworks
The intricate architecture of porphyrin-based systems makes them ideal scaffolds for host-guest chemistry. Their ability to form well-defined cavities and engage in non-covalent interactions allows for the selective binding of various guest molecules. The formation of these supramolecular assemblies is driven by interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
In a related system, the complexation of a chiral guanidine derivative, (3aR,7aR)-N-(3,5-bis(trifluoromethyl)phenyl)octahydro-2H-benzo[d]imidazol-2-imine (BTI), with an ethane-bridged bis(zinc octaethylporphyrin) host demonstrates key principles of this chemistry. mdpi.com X-ray diffraction and UV-Vis titration studies confirmed the formation of a 1:2 host-guest complex, where two BTI guest molecules coordinate to the zinc ions on opposite sides of the bis-porphyrin host. mdpi.commdpi.com This coordination induces a screw arrangement in the porphyrin subunits, a result of steric hindrance, leading to a strong induced circular dichroism (CD) signal. mdpi.com Such host-guest systems, where guest molecules can induce structural changes in the host, are fundamental to creating dynamic and responsive supramolecular materials. mdpi.com
Encapsulation and Photooxidation-Triggered Reversible Release Mechanisms
A significant application of porphyrin-based hosts is the encapsulation and controlled release of guest molecules. Porphyrin-containing metallacages, due to their photosensitizing properties, can facilitate stimuli-responsive release. Upon photoirradiation, these metallacages can generate singlet oxygen (¹O₂), which can then chemically modify an encapsulated guest, triggering its release. nih.govresearchgate.net
One study demonstrated a porphyrin-based metallacage that encapsulates anthracene. Upon irradiation with a 405 nm light source, the encapsulated anthracene was fully converted into epidioxyanthracene within 10 minutes. nih.gov This oxidation weakens the host-guest interaction, leading to the release of the guest molecule. nih.govnih.gov
Furthermore, this release mechanism can be made reversible. By using a guest molecule like 10-phenyl-9-(2-phenylethynyl)anthracene, whose endoperoxide form can be thermally converted back to the original anthracene derivative, a reversible controlled release system was constructed. nih.govresearchgate.net The cycle of photooxidation-triggered release and heat-triggered re-encapsulation could be repeated at least five times with good fatigue resistance, showcasing the potential for creating advanced photoresponsive smart materials. nih.gov
Interactions with Fullerenes and Polycyclic Aromatic Hydrocarbons (PAHs)
The electron-rich, planar surfaces of porphyrin macrocycles make them excellent candidates for interacting with electron-deficient molecules like fullerenes and flat polycyclic aromatic hydrocarbons (PAHs) through π-π interactions. researchgate.net These noncovalent interactions are central to the design of molecular receptors and complex supramolecular architectures. nih.gov
Porphyrin-based systems have been engineered to act as molecular tweezers or clips for fullerenes. nih.gov Theoretical calculations on various fullerene-porphyrin complexes have shown interaction energies ranging from -16 to -18 kcal/mol. nih.gov Experimental studies confirm that C₇₀ generally binds more strongly to protonated porphyrins than C₆₀. The binding energy is influenced by substituents on the porphyrin ring; electron-donating groups increase the binding energy, while electron-withdrawing groups decrease it. researchgate.net
Porphyrin-based metallacages have demonstrated exceptionally strong binding with PAHs. A box-shaped metallacage with two parallel, π-conjugated porphyrin faces was shown to encapsulate a series of PAHs. nih.govresearchgate.net The association constant (Kₐ) for the binding of coronene within this cage was measured to be 2.37 × 10⁷ M⁻¹, which is among the highest values reported for metallacage-based host-guest complexes. nih.govresearchgate.netnih.gov
| Host | Guest | Association Constant (Kₐ) in M⁻¹ | Source |
|---|---|---|---|
| Porphyrin-based Metallacage | Coronene | 2.37 × 10⁷ | researchgate.netnih.gov |
| Zinc-Porphyrin Molecular Square (Host 3) | H₂-TPyP | 4 × 10⁷ | northwestern.edu |
Integration with Two-Dimensional (2D) Materials (e.g., Graphene, Carbon Nanotubes)
The combination of porphyrins with 2D nanomaterials like graphene and carbon nanotubes (CNTs) creates hybrid materials with synergistic properties, particularly for optoelectronic applications. nih.govnih.gov Porphyrins can be interfaced with these carbon nanostructures through both non-covalent (supramolecular) and covalent linkages. nih.govresearchgate.net
Non-covalent functionalization typically involves π-π stacking and van der Waals interactions between the aromatic systems of the porphyrin and the graphene or CNT surface. researchgate.netmdpi.com This approach preserves the intrinsic electronic properties of the carbon material. researchgate.net For example, meso-tetra(p-hydroxyphenyl)porphyrin (p-THPP) nanoparticles have been integrated into reduced graphene oxide (rGO) films, resulting in a nanohybrid with enhanced visible-light photocatalytic activity. nih.gov
In another approach, rotaxane-type species have been synthesized where macrocyclic porphyrin rings are mechanically interlocked with single-walled carbon nanotube (SWCNT) threads. This mechanical linkage allows for detailed analysis of the electronic interactions between the porphyrin and the SWCNT in both ground and excited states. Covalent functionalization, while modifying the CNT's sp² hybridization, allows for robust attachment and has been used to create various porphyrin-CNT nanohybrids. nih.gov
Porphyrin-Based Metal-Organic Frameworks (MOFs) and Metallacages
Porphyrins are versatile building blocks for constructing metal-organic frameworks (MOFs) and discrete metallacages. nih.gov By using porphyrins as the organic linkers that coordinate with metal ions or clusters, it is possible to create porous, crystalline materials that combine the features of both components. nih.govresearchgate.net This approach can overcome some limitations of individual porphyrin molecules, such as aggregation and self-quenching in physiological conditions. nih.govnih.gov
The synthesis of porphyrinic MOFs often employs solvothermal methods, and their structures can be tuned by varying the porphyrin linkers (e.g., those with carboxylic acid or pyridine functional groups) and the metal nodes. nih.govmdpi.com These materials are noted for their high porosity, tunable structures, and functional diversity. nih.gov
Beyond extended MOF structures, porphyrins are used to construct discrete, box-shaped metallacages through coordination-driven self-assembly. nih.govresearchgate.net A multicomponent assembly involving a tetrapyridyl porphyrin, a platinum-based complex (cis-Pt(PEt₃)₂(OTf)₂), and a multicarboxylate ligand resulted in a well-defined metallacage with a cavity suitable for encapsulating guest molecules. researchgate.net These porphyrin-based cages and MOFs are promising for applications in catalysis, gas adsorption, and the development of stimuli-responsive systems. nih.govmdpi.com
Supramolecular Polymer Formation and Properties
The symmetrical structure of porphyrins makes them excellent building blocks for the fabrication of one-dimensional supramolecular polymers. These polymers are formed through the self-assembly of porphyrin monomers driven by non-covalent interactions such as hydrogen bonding, metal coordination, or host-guest complex formation.
The photophysical properties of these polymers are highly dependent on the arrangement of the porphyrin units. Studies on polymers based on free-base and Zn-centered porphyrins show that the monomers assemble in a stacked arrangement with a slight slip. tue.nl This specific geometry results in complex absorption spectra, with the Soret (B) band showing a superposition of H-type (face-to-face) and J-type (offset) aggregation, while the Q-band absorption and emission exhibit exclusively J-type characteristics. tue.nl
The synthesis of very long porphyrin polymers has been achieved. For instance, a poly-[5,15-bis-(3,5-isopentoxyphenyl)-10,20-bis ethynylporphyrinato]-zinc (II) polymer with a molecular weight of around 10⁶ Da (corresponding to ~950-1000 monomer units) was synthesized via copper-catalyzed oxidative coupling. mdpi.com These high-molecular-weight polymers can then be used to form nanocomposites, for example, by non-covalently adsorbing them onto the surface of SWCNTs. mdpi.com
Investigation of Biomolecular Interactions and Recognition (strictly excluding clinical/safety)
The interactions between porphyrin derivatives and biological macromolecules are crucial for understanding their behavior in biological systems. These non-covalent interactions, which underpin the principle of biomolecular recognition, are governed by factors such as specificity and affinity and involve forces like hydrogen bonds and van der Waals interactions. mdpi.comnih.gov
Amphiphilic porphyrin derivatives containing guanidine and biguanidine (B15175387) groups have been synthesized to study their interactions with cellular components. These compounds show a tendency to localize within specific cell organelles. Studies have shown that both guanidine- and biguanidine-porphyrins accumulate within cell mitochondria, with the guanidine-porphyrin also being found in lysosomes and the endoplasmic reticulum. researchgate.net This selective accumulation is a direct result of specific biomolecular recognition events between the porphyrin derivative and the organelle's molecular components.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for probing these interactions at the molecular level. mdpi.com Techniques such as chemical shift perturbation, Nuclear Overhauser Effect (NOE) spectroscopy, and relaxation time measurements can provide detailed information about the binding of porphyrins to macromolecules like proteins and phospholipids. For instance, the interaction of a small molecule like a porphyrin with a large biomolecule will lead to a significant shortening of the porphyrin's spin-spin (T₂) relaxation time, which can be easily monitored to characterize the binding event. mdpi.com
Studies of Binding with Nucleic Acid Structures (e.g., G-quadruplexes, Double-Stranded DNA)
The interaction of cationic porphyrins, a class of compounds to which this compound belongs, with nucleic acid structures has been a subject of extensive research. These interactions are primarily governed by the electrostatic attraction between the positively charged peripheral groups of the porphyrin and the negatively charged phosphate backbone of DNA, as well as π-π stacking interactions between the porphyrin core and the nucleobases. The specific mode of binding, whether it be intercalation between base pairs, groove binding, or external stacking, is influenced by the porphyrin's structure, including the nature and positioning of its cationic substituents.
While direct studies on this compound are limited, research on closely related guanidinium-porphyrin derivatives provides significant insights. For instance, the binding of various cationic porphyrins to G-quadruplex DNA has been investigated. G-quadruplexes are secondary structures found in guanine-rich regions of nucleic acids, such as telomeres. Some cationic porphyrins have shown the ability to bind to and stabilize these structures, which is of interest in the context of anticancer research. The binding affinity and selectivity for G-quadruplexes over double-stranded DNA are key parameters in these studies. For example, some porphyrin derivatives have been shown to interact with G-quadruplexes through end-stacking, where the porphyrin molecule stacks on the external G-tetrad.
In the case of double-stranded DNA (dsDNA), the interaction with cationic porphyrins can lead to different binding modes. Intercalation involves the insertion of the porphyrin macrocycle between the DNA base pairs, leading to a significant bathochromic shift and hypochromicity in the porphyrin's Soret band. Groove binding, on the other hand, involves the porphyrin sitting in the major or minor groove of the DNA helix and is characterized by a smaller red shift and weaker hypochromicity. The number and arrangement of the cationic groups on the porphyrin play a crucial role in determining the preferred binding mode. For some derivatives, a lack of binding to double-stranded DNA has been observed, which can be advantageous when specific targeting of G-quadruplexes is desired.
The table below summarizes the binding characteristics of some representative cationic porphyrins with different nucleic acid structures, providing a basis for understanding the potential interactions of this compound.
| Porphyrin Derivative | Nucleic Acid Structure | Primary Binding Mode(s) | Key Observations |
| Tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP4) | G-quadruplex | End-stacking, Groove binding | High affinity for G-quadruplexes. |
| Porphyrin diphenyl guanidine conjugates | G-quadruplex | Poor binding | The size of the linker bridge was found to be critical for effective binding. nih.govacs.org |
| Zinc Cationic Porphyrin (ZnTMPyP4) | Double-stranded B-DNA | Intercalation, Partial intercalation | Shows distinct binding modes compared to Z-DNA. researchgate.net |
| Zinc Cationic Porphyrin (ZnTMPyP4) | Double-stranded Z-DNA | Electrostatic interaction, Groove binding | Differentiates between B-DNA and Z-DNA structures. researchgate.net |
Exploration of Interactions with Proteins and Peptides
The interactions between this compound and proteins or peptides are of significant interest due to their potential therapeutic and diagnostic applications. The cationic nature of the biguanidinium groups plays a pivotal role in these interactions, facilitating electrostatic attractions with negatively charged residues (e.g., aspartate, glutamate) on the protein surface. Furthermore, the large, aromatic porphyrin core can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine.
A study on a nickel(II) complex of a guanidinium phenyl porphyrin demonstrated its ability to displace the hPOT1 shelterin protein from telomeres. This suggests a direct interaction with the protein, leading to a significant biological outcome. While this study focused on a guanidinium derivative, the similar charge and structural features of a biguanidinium moiety suggest that biguanidinium-porphyrins could exhibit analogous protein-displacing activities.
The binding of guanidinium ions to proteins has been shown to be a common phenomenon. For instance, the D1 domain of Thermotoga maritima Arginine Binding Protein was found to bind the guanidinium ion, which is structurally similar to the terminal moiety of arginine. This binding was confirmed by isothermal titration calorimetry and X-ray crystallography, revealing multiple and diversified interactions. Such findings imply that the biguanidinium groups of a porphyrin conjugate could mimic the guanidino group of arginine, a common residue in protein-protein and protein-DNA interfaces, thereby facilitating specific interactions with arginine-binding sites on proteins.
Peptide-porphyrin conjugates have also been synthesized to enhance cellular uptake and target specific proteins. The peptide component can be designed to recognize and bind to a particular protein, thereby delivering the porphyrin to a specific site. The interaction is then a combination of the specific peptide-protein recognition and the more general electrostatic and hydrophobic interactions of the porphyrin and its substituents.
The following table summarizes key findings from studies on the interaction of guanidinium-containing molecules with proteins, which can be extrapolated to understand the potential interactions of biguanidinium-porphyrins.
| Interacting Molecule | Target Protein/Peptide | Method of Study | Key Findings |
| Nickel(II) guanidinium phenyl porphyrin | hPOT1 shelterin protein | In cultured cells | Displaced hPOT1 from telomeres. |
| Guanidinium ion | Thermotoga maritima Arginine Binding Protein (D1 domain) | Isothermal titration calorimetry, X-ray crystallography | Guanidinium ion binds to the protein, mimicking the terminal moiety of arginine. |
| Guanidinium-stapled peptides | Various protein targets | X-ray crystallography | The guanidinium staple can participate in hydrogen bonding with the protein surface. |
Intracellular Distribution and Organelle Targeting Methodologies (focus on localization mechanisms)
The subcellular localization of this compound derivatives is a critical factor determining their biological activity, particularly in applications such as photodynamic therapy where targeting specific organelles is essential. The physicochemical properties of the porphyrin, including its charge, lipophilicity, and the nature of its peripheral substituents, dictate its intracellular distribution.
A study on a series of amphiphilic porphyrin derivatives, including a biguanidine-porphyrin, was conducted to investigate their potential for mitochondria targeting. mdpi.com The results showed that both the guanidine- and biguanidine-porphyrins localized within the cell mitochondria. mdpi.com The proposed mechanism for this mitochondrial accumulation is driven by the mitochondrial membrane potential. The interior of the mitochondria is negatively charged relative to the cytoplasm, which facilitates the accumulation of cationic molecules like this compound.
In addition to mitochondrial localization, the aforementioned study also found the guanidine-porphyrin in the lysosomes and the endoplasmic reticulum (ER). mdpi.com The biguanidine-porphyrin also showed some lysosomal localization. mdpi.com The localization in lysosomes, which are acidic organelles, can be attributed to the protonation of the biguanidinium groups at low pH, which may enhance their trapping within these compartments. The accumulation in the ER is likely related to the lipophilicity of the porphyrin core, allowing it to associate with the lipid membranes of this organelle.
In contrast, a porphyrin-MLS (mitochondrial localization sequence) peptide conjugate was found to localize mainly within the cell lysosomes. mdpi.com This highlights that the conjugation of specific targeting moieties, such as peptides, can significantly alter the intracellular distribution of the porphyrin. The mechanism of uptake and trafficking of such conjugates often involves endocytosis, leading to initial accumulation in endosomes and subsequent transport to lysosomes.
The methodologies used to study the intracellular distribution of these porphyrins typically involve fluorescence microscopy. The inherent fluorescence of the porphyrin macrocycle allows for direct visualization of its localization within living or fixed cells. Co-localization studies, using fluorescent dyes that specifically stain different organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes), are employed to precisely determine the subcellular destination of the porphyrin derivative.
The table below summarizes the intracellular localization of the studied porphyrin derivatives and the likely mechanisms involved.
| Porphyrin Derivative | Subcellular Localization | Probable Localization Mechanism(s) |
| Biguanidine-porphyrin | Mitochondria, Lysosomes | Mitochondrial membrane potential-driven uptake, Lipophilicity, Protonation in acidic lysosomes. mdpi.com |
| Guanidine-porphyrin | Mitochondria, Lysosomes, Endoplasmic Reticulum | Mitochondrial membrane potential-driven uptake, Lipophilicity, Protonation in acidic lysosomes. mdpi.com |
| Porphyrin-MLS peptide conjugate | Lysosomes | Endocytosis and subsequent trafficking to lysosomes. mdpi.com |
Emerging Research Directions and Future Perspectives
Design and Synthesis of Next-Generation Biguanidinium-Porphyrin Derivatives with Enhanced Functionalities
The foundation of advancing this compound applications lies in the ability to rationally design and synthesize novel derivatives with tailored properties. Current research efforts are focused on several key areas:
Modulation of Lipophilicity and Amphiphilicity: The solubility and aggregation behavior of biguanidinium-porphyrins are critical determinants of their biological activity and material properties. Researchers are exploring the introduction of various substituents to the porphyrin core to fine-tune the balance between hydrophilicity and lipophilicity. For instance, the incorporation of long alkyl chains can enhance membrane permeability, while the addition of polar groups can improve water solubility. A study on amphiphilic porphyrin derivatives, including a biguanidine-porphyrin, highlighted that these compounds can form J-type aggregates in aqueous solutions. nih.govresearcher.life
Introduction of Targeting Moieties: To enhance the specificity of biguanidinium-porphyrins for particular biological targets, such as cancer cells or specific organelles, scientists are conjugating them to targeting ligands. These can include peptides, antibodies, or small molecules that recognize and bind to unique receptors on the cell surface. For example, biguanidinium-porphyrins have been designed to target mitochondria, a key organelle in cellular metabolism and apoptosis. nih.govacs.org18.102.120medchemexpress.comdntb.gov.ua
Variation of the Porphyrin Core: While traditional porphyrins form the backbone of these compounds, researchers are investigating the use of expanded, contracted, and isomeric porphyrin analogues to modulate their photophysical and electronic properties. These modifications can lead to altered absorption and emission wavelengths, as well as different quantum yields of singlet oxygen generation, which is crucial for applications like photodynamic therapy (PDT).
Development of Multi-functional Conjugates: The future of this compound design lies in the creation of multi-functional systems that combine therapeutic, imaging, and sensing capabilities within a single molecule. This could involve the integration of a this compound with a radiolabel for PET imaging, a fluorescent dye for optical tracking, and a cytotoxic drug for combination therapy.
Development of Advanced Methodologies for Catalytic Transformations and Sensing Modalities
The unique electronic and structural features of biguanidinium-porphyrins make them promising candidates for applications in catalysis and chemical sensing.
Catalysis: Metalloporphyrins are well-known for their catalytic activity in a variety of organic transformations. mdpi.com The presence of the biguanidinium group can influence the catalytic performance of the central metal ion by modulating its electronic environment and providing secondary coordination spheres. Future research will likely focus on exploring the catalytic potential of biguanidinium-metalloporphyrins in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. mdpi.combeilstein-journals.org The development of heterogeneous catalysts, where the this compound is immobilized on a solid support, is also a key area of interest to improve recyclability and ease of separation. nih.gov
Sensing: The ability of the biguanidinium group to engage in specific hydrogen-bonding interactions makes these porphyrins ideal candidates for the development of selective chemosensors. Researchers are designing systems where the binding of a target analyte to the biguanidinium moiety induces a change in the photophysical properties of the porphyrin, such as its fluorescence or absorption spectrum. This could enable the sensitive and selective detection of biologically important anions, such as phosphates and carboxylates, as well as neutral molecules.
Frontiers in Supramolecular Engineering for Responsive and Adaptive Materials
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful toolbox for assembling biguanidinium-porphyrins into functional materials with emergent properties. mdpi.com
Self-Assembly: The interplay of π-π stacking interactions between the porphyrin cores and hydrogen-bonding or electrostatic interactions involving the biguanidinium groups can drive the self-assembly of these molecules into well-defined nanostructures, such as nanofibers, nanotubes, and vesicles. nih.gov The morphology and properties of these self-assembled materials can be controlled by tuning the molecular structure of the building blocks and the external conditions, such as solvent polarity and pH.
Responsive Materials: A key goal in this area is the development of "smart" materials that can respond to external stimuli, such as light, temperature, or the presence of a specific chemical analyte. For example, a material composed of self-assembled biguanidinium-porphyrins could be designed to disassemble and release a cargo upon irradiation with light of a specific wavelength.
Host-Guest Chemistry: The macrocyclic cavity of the porphyrin and the recognition sites provided by the biguanidinium group can be exploited for host-guest chemistry. researchgate.net This could lead to the development of systems for molecular recognition, encapsulation, and transport. The use of calixarenes as host molecules for biguanidinium guests has been explored, demonstrating the potential for creating complex supramolecular architectures. researchgate.net
Synergistic Integration of Experimental and Computational Research Paradigms
The complexity of this compound systems necessitates a close collaboration between experimental and computational chemists.
Computational Design: Quantum chemical calculations, such as density functional theory (DFT), can be used to predict the electronic structure, photophysical properties, and reactivity of new this compound derivatives before they are synthesized in the lab. mdpi.com This can help to guide the design of molecules with desired functionalities and to rationalize experimental observations. Molecular dynamics simulations can provide insights into the self-assembly behavior of these molecules and their interactions with biological membranes or other host systems. mdpi.com
Spectroscopic Characterization and Mechanistic Elucidation: Advanced spectroscopic techniques, such as time-resolved spectroscopy and two-dimensional NMR, are essential for characterizing the excited-state dynamics and the nature of non-covalent interactions in this compound systems. Computational modeling can aid in the interpretation of these complex experimental data and help to elucidate the underlying mechanisms of action. For instance, computational studies have been used to understand the binding of porphyrin-guanidinium conjugates to G-quadruplexes. nih.gov
Unresolved Challenges and Promising Opportunities in this compound Research
Despite the significant progress made in the field, several challenges remain to be addressed, which also represent exciting opportunities for future research. numberanalytics.com
Scalable Synthesis: The development of efficient and scalable synthetic routes for the preparation of complex this compound derivatives is crucial for their translation into practical applications. numberanalytics.com
In Vivo Stability and Biodistribution: For biomedical applications, a thorough understanding of the in vivo stability, pharmacokinetics, and biodistribution of these compounds is essential. mdpi.com Overcoming issues like aggregation in biological media is a key challenge. mdpi.com
Long-Term Photostability: For applications in materials science and catalysis, the long-term photostability of biguanidinium-porphyrins is a critical factor that needs to be improved. numberanalytics.com
The continued exploration of the fundamental chemistry and photophysics of biguanidinium-porphyrins, coupled with innovative approaches to their design, synthesis, and application, promises a bright future for this versatile class of molecules. The synergistic interplay between different scientific disciplines will be key to unlocking their full potential and addressing some of the most pressing challenges in medicine, energy, and materials science.
Q & A
Q. What are the key considerations for optimizing the synthesis of biguanidinium-porphyrin complexes?
Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, and stoichiometry). For porphyrin derivatives, solvent-free methods can reduce environmental impact and simplify purification, as demonstrated in green chemistry approaches . Characterization via UV-Vis spectroscopy and mass spectrometry is critical to confirm macrocycle formation and ligand coordination. Reproducibility requires detailed documentation of reagent purity, reaction times, and purification steps, as emphasized in experimental protocols for porphyrin synthesis .
Q. How should researchers characterize the purity and structural integrity of this compound compounds?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To verify proton environments and ligand attachment.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation.
- Elemental Analysis : To validate stoichiometry.
- X-ray Crystallography : For definitive structural elucidation (if crystals are obtainable). Cross-referencing data with established porphyrin databases (e.g., NIST Chemistry WebBook) ensures accuracy .
Advanced Research Questions
Q. What strategies can resolve contradictions in photophysical data (e.g., fluorescence quenching vs. enhancement) for this compound systems?
Methodological Answer: Contradictions often arise from experimental variables (e.g., solvent polarity, aggregation effects, or measurement techniques). Address this by:
- Controlled Experiments : Systematically vary solvent environments (e.g., DMSO vs. water) to assess aggregation-induced changes.
- Time-Resolved Spectroscopy : Differentiate static vs. dynamic quenching mechanisms.
- Computational Modeling : Use density functional theory (DFT) to predict electronic transitions and compare with empirical data. Transparent reporting of conditions (e.g., laser power, detector sensitivity) is essential for reproducibility .
Q. How can researchers design experiments to probe the electronic interactions between biguanidinium ligands and porphyrin cores?
Methodological Answer:
- Electrochemical Studies : Cyclic voltammetry (CV) measures redox potentials to identify ligand-induced shifts in porphyrin HOMO-LUMO gaps.
- Electron Paramagnetic Resonance (EPR) : Detects paramagnetic species formed during redox processes.
- Transient Absorption Spectroscopy : Tracks charge-transfer dynamics in real time. For example, conjugated porphyrin tapes with small bandgaps were studied using similar methods to correlate structure with electronic properties .
Q. What methodologies ensure reproducibility in catalytic or photocatalytic studies involving this compound complexes?
Methodological Answer:
- Standardized Light Sources : Use calibrated solar simulators or monochromatic LEDs to control irradiation intensity.
- Control Experiments : Include blank reactions (no catalyst) and reference catalysts (e.g., TiO₂ for photocatalysis).
- Statistical Analysis : Report triplicate measurements with error margins. Detailed protocols for material preparation and characterization, as outlined in chemistry journal guidelines, are critical .
Data Interpretation & Reporting
Q. How should researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results?
Methodological Answer:
- Re-examine Assumptions : Verify computational parameters (e.g., solvent effects, basis sets) in DFT models.
- Experimental Validation : Repeat measurements under rigorously controlled conditions.
- Collaborative Review : Engage peers to audit data interpretation, as recommended in integrity guidelines .
What frameworks are recommended for formulating hypothesis-driven research questions on this compound systems?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example:
- Novelty : "How does biguanidinium functionalization alter porphyrin exciton coupling compared to traditional ligands?"
- Feasibility : Ensure access to necessary instrumentation (e.g., ultrafast spectroscopy) .
Tables for Quick Reference
| Key Analytical Techniques | Application | Reference |
|---|---|---|
| UV-Vis Spectroscopy | Confirming π-π* transitions | |
| X-ray Crystallography | Structural validation | |
| Cyclic Voltammetry | Redox behavior analysis |
| Common Pitfalls | Mitigation Strategy |
|---|---|
| Aggregation artifacts | Use dilute solutions or surfactants |
| Inconsistent light sources | Calibrate equipment regularly |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
